(-)-Tetraconazole

Description

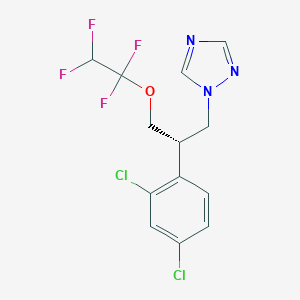

Structure

2D Structure

3D Structure

Properties

CAS No. |

131320-42-8 |

|---|---|

Molecular Formula |

C13H11Cl2F4N3O |

Molecular Weight |

372.14 g/mol |

IUPAC Name |

1-[(2S)-2-(2,4-dichlorophenyl)-3-(1,1,2,2-tetrafluoroethoxy)propyl]-1,2,4-triazole |

InChI |

InChI=1S/C13H11Cl2F4N3O/c14-9-1-2-10(11(15)3-9)8(4-22-7-20-6-21-22)5-23-13(18,19)12(16)17/h1-3,6-8,12H,4-5H2/t8-/m0/s1 |

InChI Key |

LQDARGUHUSPFNL-QMMMGPOBSA-N |

SMILES |

C1=CC(=C(C=C1Cl)Cl)C(CN2C=NC=N2)COC(C(F)F)(F)F |

Isomeric SMILES |

C1=CC(=C(C=C1Cl)Cl)[C@@H](CN2C=NC=N2)COC(C(F)F)(F)F |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C(CN2C=NC=N2)COC(C(F)F)(F)F |

Origin of Product |

United States |

Synthesis Methodologies and Stereoselective Preparation

Chemoenzymatic Synthetic Approaches

Chemoenzymatic methods have been pivotal in the synthesis of the enantiomers of tetraconazole (B1682234), offering high stereoselectivity under mild reaction conditions, which are often difficult to achieve through purely chemical means. researchgate.netresearchgate.net These strategies are recognized for their operational simplicity and the high yields and excellent stereoselectivities that can be attained. researchgate.net Two primary lipase-catalyzed strategies have been successfully employed: stereoselective hydrolysis and asymmetric transesterification. researchgate.net

Lipase-Catalyzed Stereoselective Hydrolysis Techniques

A key chemoenzymatic route to (-)-Tetraconazole involves the stereoselective hydrolysis of a racemic acetate (B1210297) precursor. researchgate.net This process utilizes an enzyme to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the two.

The specific method involves the hydrolysis of (R,S)-2-(2,4-dichlorophenyl)-3-(1H-1,2,4-triazol-1-yl)-prop-1-yl acetate (racemic acetate 4). researchgate.netacs.org In this kinetic resolution, porcine pancreatic lipase (B570770) (PPL) is used as the catalyst. researchgate.netacs.org The reaction is typically conducted in a phosphate (B84403) buffer (pH 7) at 35°C. The enzyme selectively hydrolyzes the (R)-(+)-acetate, leaving the unreacted (S)-(-)-acetate. researchgate.net

The hydrolysis is halted at approximately 50% conversion to ensure a high enantiomeric excess (ee) of the remaining substrate. researchgate.netacs.org At this point, the mixture contains (S)-(-)-2-(2,4-dichlorophenyl)-3-(1H-1,2,4-triazol-1-yl)-prop-1-yl acetate and (R)-(+)-2-(2,4-dichlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-ol, the hydrolyzed product. researchgate.net These components can then be separated. The resulting (S)-(-)-acetate, with an enantiomeric excess greater than 95%, is subsequently converted into the target (S)-(-)-Tetraconazole. researchgate.netacs.org

Research Findings on Lipase-Catalyzed Hydrolysis:

| Parameter | Details |

|---|---|

| Enzyme | Porcine Pancreatic Lipase (PPL) |

| Substrate | (R,S)-2-(2,4-dichlorophenyl)-3-(1H-1,2,4-triazol-1-yl)-prop-1-yl acetate (4) |

| Reaction Type | Kinetic Resolution via Hydrolysis |

| Conditions | pH 7 phosphate buffer, 35°C |

| Outcome | Selective hydrolysis of the (R)-(+)-enantiomer |

| Result | Unreacted (S)-(-)-acetate (ee >95%) and (R)-(+)-alcohol |

| Reference | researchgate.net |

Lipase-Catalyzed Asymmetric Transesterification Strategies

An alternative and highly effective chemoenzymatic approach is the asymmetric transesterification of a prochiral precursor. researchgate.netresearchgate.net This method avoids the resolution of a racemic mixture by creating the desired stereocenter from a symmetric molecule.

This strategy focuses on the prochiral precursor, 2-(2,4-dichlorophenyl)-1,3-propanediol (5). researchgate.net Lipase-catalyzed transesterification of this diol using an acylating agent in an organic solvent yields an optically active monoester. researchgate.netresearchgate.net Specifically, porcine pancreatic lipase adsorbed on Celite is used to catalyze the reaction in anhydrous ethyl acetate, which serves as both the acylating agent and the reaction medium. researchgate.net

This process affords the monoester (R)-(+)-2-(2,4-dichlorophenyl)-3-acetoxypropan-1-ol (6) in high yields and with high optical purity. researchgate.netresearchgate.net This chiral building block is then converted through a series of chemical steps into the desired (R)-(+)-Tetraconazole. researchgate.net A similar pathway can be utilized to synthesize the (S)-(-) enantiomer. This transesterification approach was found to be more efficient than the lipase-catalyzed hydrolysis of the corresponding diacetate of precursor 5, which suffered from further hydrolysis to the diol as a significant side reaction. researchgate.net

Research Findings on Lipase-Catalyzed Transesterification:

| Parameter | Details |

|---|---|

| Enzyme | Porcine Pancreatic Lipase (PPL) on Celite |

| Substrate | 2-(2,4-Dichlorophenyl)-1,3-propanediol (5) |

| Reaction Type | Asymmetric Transesterification |

| Acylating Agent/Solvent | Anhydrous Ethyl Acetate |

| Conditions | 25°C, 16 hours shaking |

| Outcome | (R)-(+)-2-(2,4-dichlorophenyl)-3-acetoxypropan-1-ol (6) |

| Reference | researchgate.net |

Chemical Synthesis Pathways for Enantiomers

While chemoenzymatic methods are highly favored for their stereoselectivity, conventional chemical synthesis pathways for the enantiomers of tetraconazole have also been established. researchgate.netepo.org However, purely chemical methods for producing optically active isomers are often described as being very complicated and involving expensive chiral reagents. researchgate.netresearchgate.net

A patented process for the preparation of tetraconazole, including its optically active isomers, involves the reaction of a key alcohol intermediate with tetrafluoroethylene (B6358150). epo.org The starting material is 2-(2,4-dichlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-ol (the alcohol precursor to tetraconazole), which can be used as a racemate or as one of its optically active isomers. epo.org

The reaction is carried out in a solvent such as dimethyl sulfoxide (B87167) (DMSO) in the presence of a base, like finely ground potassium hydroxide. epo.org Gaseous tetrafluoroethylene is then introduced into the reaction mixture at a controlled pressure and low temperature (e.g., -10°C to -5°C). epo.org After the reaction is complete, the mixture is filtered and extracted to isolate the final tetraconazole product with a purity higher than 96%. epo.org This method provides a direct chemical route to the final ether linkage in the tetraconazole molecule.

Exploration of Novel Derivatives and Analogues in Synthesis

The core structure of tetraconazole, a 1,2,4-triazole (B32235), is a common scaffold in the development of new antifungal agents. Research in this area involves the synthesis of novel derivatives and analogues to explore structure-activity relationships and identify compounds with improved or broader activity. nih.govresearchgate.net

One approach involves designing and synthesizing new 1,2,4-triazole derivatives that incorporate different functional groups, such as carboxamide fragments. researchgate.net This strategy aims to combine the structural features of known triazole fungicides with other active moieties to potentially enhance efficacy or expand the spectrum of activity against different fungal pathogens. researchgate.net

Another synthetic exploration involves creating 2,5-disubstituted tetrazole derivatives, which are structurally related to triazoles. nih.gov For instance, new tetrazoles containing benzothiazole (B30560) or benzoxazole (B165842) moieties have been synthesized. These syntheses often involve multi-step processes, such as the N-alkylation of an aryltetrazole with a suitable electrophile or the Michael-type addition of an aryltetrazole to an activated alkene. nih.gov The resulting novel compounds are then tested against various fungi to assess their biological activity. These synthetic efforts are crucial for the ongoing discovery of new and effective antifungal agents. nih.govresearchgate.net

Mechanism of Antifungal Action at the Molecular and Cellular Level

Inhibition of Fungal Ergosterol (B1671047) Biosynthesis Pathway

The primary mechanism of action for (-)-Tetraconazole, like other azole antifungals, is the inhibition of the ergosterol biosynthesis pathway. mdpi.comnih.gov Ergosterol is a vital sterol in the fungal cell membrane, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes. mdpi.comwikipedia.org

Competitive Inhibition of 14α-Sterol Demethylase (CYP51) Enzyme

This compound acts as a potent and selective competitive inhibitor of the fungal cytochrome P450 enzyme, 14α-sterol demethylase, also known as CYP51. dergipark.org.treuropa.euapsnet.org This enzyme is essential for the conversion of lanosterol (B1674476) to ergosterol. patsnap.complos.org The inhibitory action of tetraconazole (B1682234) is dose-dependent. europa.eu By binding to the active site of CYP51, this compound prevents the enzyme from catalyzing the demethylation of lanosterol, a critical step in the ergosterol synthesis pathway. mdpi.compatsnap.com Studies have shown that the (R)-enantiomer of tetraconazole is a more potent inhibitor of Candida albicans CYP51 than the (S)-enantiomer, with IC50 values of 100±12 nM and 550±58 nM, respectively. oup.com The racemic mixture showed an intermediate IC50 of 350±29 nM. oup.com

Impact on Lanosterol and 14α-Methylsterol Accumulation

The inhibition of CYP51 by this compound leads to a depletion of ergosterol and a simultaneous accumulation of its precursor, lanosterol, and other 14α-methylated sterols within the fungal cell. drugbank.comnih.govresearchgate.net This accumulation of abnormal sterols disrupts the normal structure and function of the fungal cell membrane. wikipedia.org The presence of these methylated sterols alters the physical properties of the membrane, affecting its fluidity and the proper packing of acyl chains of phospholipids. wikipedia.org

Effects on Fungal Cell Membrane Integrity and Permeability

The depletion of ergosterol and the accumulation of toxic 14α-methyl sterol intermediates compromise the integrity and increase the permeability of the fungal cell membrane. plos.orgnih.govontosight.aiuwo.ca This disruption leads to the leakage of essential cellular components and impairs the function of membrane-bound enzymes, ultimately inhibiting fungal growth and replication. nih.govnih.gov

Secondary Inhibition of 24-Methylene Dihydrolanosterol (B1674475) Demethylase

In addition to its primary target, azole fungicides like tetraconazole can also inhibit another enzyme in the ergosterol biosynthesis pathway, 24-methylene dihydrolanosterol demethylase. europa.eu This enzyme is also a cytochrome P-450-dependent enzyme. google.com The inhibition of this enzyme further contributes to the disruption of ergosterol synthesis.

Molecular Interactions with Cytochrome P450 Enzymes

The inhibitory effect of this compound on fungal cytochrome P450 enzymes is based on a specific molecular interaction.

Azole Ring Coordination to Heme Iron

The nitrogen atom (N-4) of the triazole ring of this compound coordinates to the heme iron atom located at the active site of the CYP51 enzyme. mdpi.comdovepress.comresearchgate.net This coordination bond effectively blocks the active site, preventing the natural substrate, lanosterol, from binding and undergoing demethylation. mdpi.comencyclopedia.pub This interaction is a key determinant of the compound's antifungal activity. researchgate.net The high affinity and selectivity of tetraconazole for fungal cytochrome P-450 over mammalian forms contribute to its efficacy as an antifungal agent. nih.gov

Enantiomeric Specificity in CYP51 Binding and Inhibition

The antifungal activity of tetraconazole is rooted in its stereochemistry, with its enantiomers exhibiting different levels of potency in inhibiting the target enzyme, sterol 14α-demethylase (CYP51). nih.gov This enzyme is a critical component in the biosynthesis of ergosterol, a vital molecule for the fungal cell membrane. nih.gov The inhibition occurs through the binding of the triazole N-4 atom to the heme iron of the P450 enzyme. nih.gov

Research has demonstrated a significant difference in the inhibitory effectiveness of tetraconazole's stereoisomers against fungal CYP51. Specifically, in studies on Candida albicans CYP51, the (R)-enantiomer of tetraconazole is a substantially more potent inhibitor than the (S)-enantiomer. oup.comoup.com The half-maximal inhibitory concentration (IC₅₀) for the (R)-enantiomer was measured at 100 ± 12 nM, whereas the (S)-enantiomer showed an IC₅₀ of 550 ± 58 nM. oup.comoup.com This indicates a five-fold greater activity for the (R)-form. oup.com The racemic mixture of tetraconazole displayed an intermediate potency with an IC₅₀ value of 350 ± 29 nM. oup.com This difference in potency is attributed to the weaker affinity of the (S)-enantiomer for the enzyme's active site. oup.comoup.com

| Enantiomer/Mixture | IC₅₀ Value (nM) against C. albicans CYP51 |

| (R)-Tetraconazole | 100 ± 12 |

| (S)-Tetraconazole | 550 ± 58 |

| Racemic Tetraconazole | 350 ± 29 |

| Data sourced from Lamb et al., 1997. oup.comoup.com |

The variation in inhibitory activity between the (R)- and (S)-enantiomers is determined by the specific orientation of their substituent groups within the active site of the CYP51 enzyme. oup.com Molecular modeling has shown that both the tetrafluoroethyl group and the benzylic carbon are crucial for binding and inhibition. oup.com

For the more potent (R)-isomer, its aromatic group is predicted to be directed into the upper region of the active site, while its hydrophobic group extends into available space. oup.com In contrast, the (S)-isomer directs its aromatic group into a lower position, situated above its own fluorine atoms, which results in steric strain. oup.com This unfavorable interaction likely accounts for the weaker binding affinity and reduced inhibitory potency of the (S)-enantiomer. oup.comoup.com The interaction between the antifungal's aromatic group and specific amino acid residues, such as Phe-233 or Phe-235 in C. albicans CYP51, may also contribute to the higher activity observed for (R)-tetraconazole. oup.comresearcher.life

Selectivity Profile for Fungal Versus Mammalian P450 Enzymes

A critical feature of an effective and safe antifungal agent is its ability to selectively target the fungal CYP51 enzyme over analogous P450 enzymes in mammals, which are involved in processes like cholesterol synthesis. nih.gov Tetraconazole belongs to the triazole class of fungicides. europa.eu Triazoles have been shown to possess a greater ability to discriminate between fungal and mammalian P450 enzymes compared to the earlier imidazole-based antifungals. europa.eucambridge.org This higher specificity of the triazole ring for the fungal cytochrome P450 contributes to a better safety profile. nih.gov The inhibitory effects of tetraconazole are linked to its high affinity for fungal demethylases, particularly fungal P450 enzymes involved in ergosterol biosynthesis. researchgate.net

Dual Antimicrobial Effects on Fungal Cells

Azole antifungals, including tetraconazole, exert a dual antimicrobial effect on fungal cells, which stems from the inhibition of CYP51. nih.goveuropa.eu

Ergosterol Depletion : The primary effect is the inhibition of ergosterol synthesis, a key component that maintains the integrity, stability, and rigidity of the fungal plasma membrane. nih.goveuropa.eu The depletion of ergosterol leads to membrane instability, which in turn inhibits fungal growth and proliferation. europa.eu This action is generally considered fungistatic at lower concentrations. europa.eunih.gov

Accumulation of Toxic Metabolites : The second effect is a consequence of the blockage in the ergosterol pathway. The inhibition of CYP51 causes the accumulation of methylated sterol precursors, such as 14-α-methylsterols. nih.goveuropa.eu These accumulated metabolites are toxic to the fungal cell and can lead to cell death, an effect that is more pronounced at higher concentrations, leading to fungicidal activity. europa.eunih.gov

Fungal Resistance Mechanisms to Tetraconazole and Azole Fungicides

Genetic and Molecular Basis of Resistance

The foundation of azole resistance lies in genetic alterations that affect the drug's target, its intracellular concentration, or its metabolic breakdown.

The primary target for azole fungicides is the enzyme lanosterol (B1674476) 14α-demethylase, encoded by the CYP51 gene (also known as ERG11 in yeasts). mdpi.comejgm.co.uk This enzyme is a crucial component of the ergosterol (B1671047) biosynthesis pathway, which is essential for maintaining the integrity of fungal cell membranes. researchgate.net Alterations in this target site are a predominant mechanism of resistance. mdpi.comapsnet.org

Point Mutations: Single nucleotide polymorphisms (SNPs) in the CYP51A gene can lead to amino acid substitutions in the enzyme. frontiersin.orgsci-hub.se These changes can alter the three-dimensional structure of the enzyme, reducing its binding affinity for azole molecules. frontiersin.orgsci-hub.se This diminished affinity means that higher concentrations of the fungicide are required to inhibit the enzyme effectively. For instance, mutations at key positions like G54, G138, M220, and G448 in the CYP51A protein have been linked to azole resistance in Aspergillus fumigatus. sci-hub.se In the grapevine powdery mildew fungus, Erysiphe necator, a specific point mutation leading to a tyrosine to phenylalanine substitution at codon 136 (Y136F) is associated with a significant level of azole resistance. apsnet.org

Overexpression: Another common mechanism is the overexpression of the CYP51A gene. apsnet.orgnih.gov This can occur through various genetic modifications, including insertions in the promoter region of the gene, such as tandem repeats (TR), which enhance its transcription. sci-hub.sefrontiersin.org The increased production of the CYP51A enzyme means that even if a portion of the enzyme is inhibited by the fungicide, enough functional enzyme remains to carry out ergosterol biosynthesis, thus conferring resistance. nih.gov For example, a 34-base pair tandem repeat in the promoter region of cyp51A (TR34) is a well-documented cause of azole resistance in A. fumigatus. asm.org

| Fungus | Gene | Alteration Type | Effect | Reference |

| Aspergillus fumigatus | cyp51A | Point mutations (e.g., G54, M220) | Reduced drug-enzyme affinity | frontiersin.orgsci-hub.se |

| Aspergillus fumigatus | cyp51A | Tandem repeats in promoter (e.g., TR34/L98H) | Gene overexpression | sci-hub.seasm.org |

| Erysiphe necator | CYP51 | Point mutation (Y136F) | Reduced sensitivity to azoles | apsnet.org |

| Candida albicans | ERG11 | Point mutations (e.g., R467K, G464S) | Reduced drug binding | nih.gov |

| Candida albicans | ERG11 | Gene amplification | Increased target abundance | nih.gov |

Fungi possess membrane proteins that act as efflux pumps, actively transporting toxic substances, including fungicides, out of the cell. sci-hub.sefrontiersin.org This reduces the intracellular concentration of the drug, preventing it from reaching its target enzyme in sufficient quantities. frontiersin.org Two major superfamilies of transporters are implicated in azole resistance: the ATP-binding cassette (ABC) transporters and the Major Facilitator Superfamily (MFS) transporters. frontiersin.orgbiotechmedjournal.com

ABC Transporters: These are primary transporters that utilize the energy from ATP hydrolysis to pump a wide range of substrates across cell membranes. tandfonline.comfrontiersin.org Overexpression of genes encoding ABC transporters, such as CDR1 and CDR2 in Candida albicans, is a well-established mechanism of azole resistance. nih.govasm.org In Aspergillus fumigatus, several ABC transporters have been identified, and their upregulation has been linked to reduced azole susceptibility. frontiersin.org For instance, the deletion of the cdr1B gene in a resistant A. fumigatus strain leads to increased sensitivity to itraconazole. frontiersin.org

MFS Transporters: These are secondary transporters that use the proton motive force to export substrates. biotechmedjournal.comnih.gov The MDR1 gene in C. albicans, which encodes an MFS transporter, is a known contributor to fluconazole (B54011) resistance. biotechmedjournal.com Similarly, in Aspergillus species, the overexpression of MFS transporter genes like AfuMDR3 and mdr1 has been associated with azole resistance. biotechmedjournal.combohrium.com

| Transporter Family | Gene(s) | Fungus | Effect of Upregulation | Reference |

| ABC Transporters | CDR1, CDR2 | Candida albicans | Increased efflux of azoles | nih.govasm.org |

| ABC Transporters | cdr1B (ABCG1) | Aspergillus fumigatus | Reduced intracellular itraconazole | frontiersin.orgfrontiersin.org |

| MFS Transporters | MDR1 | Candida albicans | Fluconazole resistance | biotechmedjournal.com |

| MFS Transporters | mdr1, mfs | Aspergillus section Nigri | Potential role in drug resistance | bohrium.com |

While less commonly documented than efflux, alterations that reduce the passive influx of azole fungicides into the fungal cell can also contribute to resistance. asm.org This can be a result of changes in the composition or structure of the cell membrane, making it less permeable to the drug. mdpi.com For example, some azole-resistant isolates of Candida glabrata have been found to have reduced intracellular concentrations of fluconazole, independent of efflux pump overexpression, suggesting a role for impaired drug uptake. mdpi.comoup.com

Fungi can metabolize and detoxify xenobiotics, including fungicides. While the primary mechanism of action for azoles is target inhibition, enhanced metabolic degradation of the fungicide can also contribute to resistance. apvma.gov.au This involves enzymatic modification of the drug into less toxic compounds. Although less studied than target site modification and efflux, this mechanism can reduce the effective concentration of the active fungicide within the cell. Tetraconazole (B1682234), for instance, undergoes metabolism in various organisms, with oxidation and reduction being important pathways. apvma.gov.au While specific data on fungal metabolic degradation as a primary resistance mechanism to (-)-Tetraconazole is limited, the potential for fungi to evolve enhanced detoxification pathways exists.

Phenotypic Manifestations of Resistance

The genetic and molecular changes described above result in observable characteristics, or phenotypes, that allow fungi to withstand azole treatment.

Many fungal species can form biofilms, which are structured communities of cells enclosed in a self-produced extracellular matrix. bjid.org.brasm.org Biofilms are notoriously resistant to antifungal agents, including azoles. bjid.org.brasm.org This resistance is multifactorial and not typically caused by a single mechanism.

The dense extracellular matrix can act as a physical barrier, sequestering the drug and preventing it from reaching the fungal cells within the biofilm. nih.gov Furthermore, cells within a biofilm often exhibit a slower growth rate and different metabolic states compared to their free-living (planktonic) counterparts, which can make them less susceptible to drugs that target cellular processes. nih.gov Studies on Candida albicans have shown that efflux pumps are particularly important for azole resistance in the early stages of biofilm formation. asm.org In mature biofilms, other factors, such as altered sterol composition in the cell membrane, may play a more significant role. asm.org Azole-resistant strains of Fusarium solani have been observed to form more robust biofilms compared to susceptible strains when exposed to antifungals, suggesting that biofilm formation can be enhanced by and contribute to drug resistance. mdpi.com

Environmental and Agricultural Drivers of Resistance Development

The development and spread of fungicide resistance, including to this compound, are significantly influenced by environmental and agricultural practices. The widespread and often intensive use of azole fungicides creates a strong selective pressure that favors the survival and proliferation of resistant fungal strains.

The application of azole fungicides in agriculture is a primary driver of resistance. frontiersin.org These chemicals are used to control a wide range of fungal plant pathogens, leading to the exposure of vast and diverse fungal populations in the environment. frontiersin.orgfrontiersin.org This exposure is not limited to the target pathogens but also affects non-target fungi, including opportunistic human pathogens like Aspergillus fumigatus, which are commonly found in agricultural soils and decaying plant matter. frontiersin.orgcenterforfoodsafety.org

The intensity and frequency of fungicide application play a crucial role. Continuous and widespread use of a single class of fungicides, such as azoles, exerts a constant selection pressure, allowing resistant individuals within a fungal population to outcompete their susceptible counterparts. okstate.edu This is particularly true for fungicides with a single-site mode of action, like the azoles. okstate.edu The persistence of some azole fungicides in the soil and other environmental compartments further prolongs this selection pressure. frontiersin.org

Agricultural practices that foster large monocultures can also contribute to the rapid spread of resistant pathogens. okstate.edu The lack of genetic diversity in crops can make them uniformly susceptible to a particular pathogen, necessitating more frequent and intensive fungicide applications, thereby accelerating the selection for resistance. okstate.edu While some studies have not found a direct and unequivocal link between azole application in specific fields and a subsequent increase in azole resistance in A. fumigatus, the broader consensus is that agricultural azole use is a significant contributing factor to the environmental reservoir of resistance. plos.orgfrontiersin.org However, a study that involved spraying fields with tetraconazole twice a year did not find evidence of induced resistance, which the authors suggested could be due to the low frequency of treatment or the use of only a single type of azole. frontiersin.org

The selection pressure exerted by agricultural fungicide use has led to the emergence and detection of resistant fungal strains in various environmental settings. plos.orgcirad.fr Isolates of Aspergillus fumigatus carrying resistance mutations, such as the TR34/L98H allele, have been frequently found in soil, compost, and plant-based materials, particularly in areas with high fungicide usage. plos.orgcenterforfoodsafety.org The presence of these resistant strains in the environment is a significant concern as they can be inhaled by humans, leading to infections that are difficult to treat with medical azoles. frontiersin.orgcenterforfoodsafety.org

The environment serves as a reservoir for resistant fungi, where they can persist and potentially spread. service.gov.uk Studies have isolated azole-resistant A. fumigatus from a variety of environmental sources, including flower bulb waste, green materials, and wood chips. centerforfoodsafety.org The prevalence of resistant isolates can be enriched in niches contaminated with fungicides. plos.org

The emergence of resistance is not limited to A. fumigatus. Azole-resistant isolates of other clinically relevant fungi, such as Candida and Cryptococcus species, have also been recovered from environmental sources. plos.orgcahiersagricultures.fr This suggests that the impact of agricultural fungicide use on resistance development is a broad phenomenon affecting multiple fungal pathogens. plos.org The geographical distribution of certain resistant strains has even been linked to areas with extensive agricultural azole use. plos.org

The following table presents findings on the detection of resistant fungal strains in environmental isolates.

Environmental Fate and Transport Dynamics

Degradation Pathways and Stability

Tetraconazole (B1682234) resists degradation from hydrolysis, photolysis, and microbial metabolism, contributing to its persistence in both terrestrial and aquatic environments. epa.govregulations.gov

Tetraconazole is exceptionally stable to hydrolysis in sterile aqueous environments. Studies conducted across a pH range of 5, 7, and 9 showed no significant degradation. epa.govregulations.gov Further testing confirmed its stability at an elevated temperature of 50°C within a pH range of 4 to 9, where less than 1% of the compound degraded over a five-day period. herts.ac.ukapvma.gov.au Research on its dissipation in water indicated that degradation is not pH-dependent, with observed half-life values ranging from 94 to 125 days. researchgate.net

Table 1: Hydrolytic Stability of Tetraconazole

| pH Range | Temperature | Observation | Citation |

|---|---|---|---|

| 5, 7, 9 | 25°C | Stable | epa.govregulations.gov |

| 4 - 9 | 50°C | <1% degradation over 5 days | apvma.gov.au |

Photolysis, or degradation by light, proceeds slowly for tetraconazole in both water and soil. In aqueous solutions, the photolytic half-life ranges from 107 to 215 days. epa.govregulations.gov One study conducted under constant irradiation recorded a much shorter half-life of approximately 8 days, which, when adjusted for typical sunlight conditions in Italy, corresponded to half-lives of 68 days in July and 138 days in September. apvma.gov.au

On soil surfaces, the photolysis half-life has been reported to be between 63 and 204 days. epa.govregulations.gov A study using natural sunlight found that the half-life varied with soil type, calculating it at 63.0 days in sand, 80.6 days in sandy loam, and 203.9 days in loamy sand. epa.gov

Table 2: Photolytic Degradation Half-Life (DT₅₀) of Tetraconazole

| Environment | Half-Life (Days) | Conditions/Soil Type | Citation |

|---|---|---|---|

| Aqueous | 107 - 215 | Standard | epa.govregulations.gov |

| 68 - 138 | Adjusted for seasonal sunlight (Italy) | apvma.gov.au | |

| Soil | 106 | Standard | epa.gov |

| 63 - 204 | Standard | regulations.gov | |

| 63.0 | Sand (Natural Sunlight) | epa.gov | |

| 80.6 | Sandy Loam (Natural Sunlight) | epa.gov |

Tetraconazole demonstrates high stability against metabolic breakdown by microorganisms under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions.

In aquatic environments, tetraconazole is also persistent. The aerobic aquatic metabolism half-life ranges from 320 to 382 days. epa.govregulations.gov The compound tends to partition from the water column into the sediment; while its half-life in the water phase can be as short as 7.9 to 27 days, its degradation in the sediment is very slow. epa.govapvma.gov.au Under anaerobic aquatic conditions, tetraconazole is stable, with a half-life longer than the 180-day study period. regulations.gov

Several degradation products of tetraconazole have been identified from photolysis studies.

In water, photolysis can produce several degradates, including hydroxy-triazolyl-isobutanoic acid and tetrafluoroethoxy-triazolyl-isobutanoic acid. epa.gov Another study identified four major photodegradation products that each exceeded 10% of the initial tetraconazole amount, designated as FM-2, FM-3, FM-4, and MF-5. apvma.gov.au

In soil photolysis studies, identified degradates include M14360-acid, M14360-difluoroacetic acid, triazolylacetic acid (TAA), and M14360-alcohol. epa.gov One detailed study found that M14360-alcohol and TAA were major products, reaching maximum concentrations of 15.5% and 14.1% of the applied radioactivity, respectively. epa.gov

The proposed degradation pathway in aerobic aquatic metabolism involves the formation of M14360-difluoroacetic acid and M14360-alcohol, which are expected to further break down into M14360-acid and 1,2,4-triazole (B32235). epa.gov

Table 3: Major Environmental Degradates of Tetraconazole

| Degradation Pathway | Degradate | Maximum % of Applied | Citation |

|---|---|---|---|

| Aqueous Photolysis | Hydroxy-triazolyl-isobutanoic acid | 15.6% | epa.gov |

| Tetrafluoroethoxy-triazolyl-isobutanoic acid | 10.3% | epa.gov | |

| M14360-dihydro-isoquinoline-triazole | 9.3% | epa.gov | |

| 1,2,4-triazole | 6.7% | epa.gov | |

| Soil Photolysis | M14360-alcohol | 15.5% | epa.gov |

| Triazolylacetic acid (TAA) | 14.1% | epa.gov | |

| M14360-acid | 8.9% | epa.gov |

Persistence and Mobility in Environmental Compartments

Due to its stability, tetraconazole persists in the environment and tends to accumulate in soil with low mobility.

Tetraconazole's slow rate of degradation leads to its accumulation in soil, particularly with repeated applications. epa.govregulations.gov Field studies in the U.S. have shown dissipation half-lives of over a year, with the compound showing little movement below a depth of six inches. epa.gov Studies on foreign soils reported dissipation half-lives ranging from 128 to 800 days. regulations.gov

The compound's mobility in soil is low to moderate, largely due to its tendency to bind to soil particles. epa.gov This sorption is strongly correlated with the organic carbon content of the soil. epa.gov The organic carbon partition coefficient (Koc), a measure of mobility, has been reported in the range of 531–1922 mL/g, which indicates low mobility. nih.govagropages.com Another assessment reported a mean Koc of 3,200 mL/g, classifying it as slightly mobile. regulations.gov Studies have also shown that amending soil with organic residues, such as spent mushroom substrate or green compost, significantly increases the adsorption of tetraconazole, further limiting its movement. ives-openscience.eu

Table 4: Soil Sorption Coefficients for Tetraconazole

| Coefficient | Value | Implied Mobility | Citation |

|---|---|---|---|

| Kdl (Linearized Kd) | 7.0 - 580 mL/g | Slight to Moderate | epa.gov |

| Koc | 531 - 1922 mL/g | Low | nih.govagropages.com |

| Mean Koc | 3,200 mL/g o.c. | Slight | regulations.gov |

| Freundlich Kf | 3.6 - 19.2 | Varies with soil type and amendment | ives-openscience.eu |

Potential for Surface Water Run-off and Spray Drift

(-)-Tetraconazole has been identified as having the potential to contaminate surface water bodies through both spray drift during application and subsequent runoff from treated areas. epa.govregulations.gov The likelihood of this occurring is heightened by the compound's significant persistence in the environment and its tendency to accumulate in the upper layer of the soil. epa.govregulations.gov

Research indicates that the risk of runoff into surface water can be high for a period ranging from several days to weeks following application. epa.gov The properties of this compound, particularly its persistence, mean that it can remain in the topsoil and be available for transport during subsequent rainfall or irrigation events. epa.govregulations.gov Environmental hazard assessments on product labels explicitly warn that drift and runoff may be hazardous to aquatic organisms in adjacent areas. epa.govamazonaws.comagchemicalsolutions.com To mitigate this, labels often advise against application when weather conditions favor drift and recommend the use of well-maintained vegetative buffer strips between treated areas and surface water features to reduce the potential for contamination. epa.govgowanco.com

Factors influencing the potential for spray drift include wind velocity, droplet size, and application method (e.g., ground vs. aerial). epa.govagchemicalsolutions.com The responsibility for managing these factors to avoid off-target movement lies with the applicator. epa.govagchemicalsolutions.com

Groundwater Leaching Potential in Varying Soil Types

The potential for this compound to leach into groundwater is generally considered low to moderate. epa.gov The compound's mobility in soil is strongly influenced by the soil type, particularly its organic carbon content. epa.gov A strong correlation (R² = 0.99) has been observed between the soil organic carbon percentage and the sorption of tetraconazole, indicating that soils with higher organic matter will bind the chemical more tightly, reducing its downward movement. epa.gov

Laboratory column leaching studies support the assessment of low leaching potential. In one study, no tetraconazole residues were detected in the leachate from below a depth of 10 inches, with the total amount of radioactivity in the leachate not exceeding 0.37% of what was applied. epa.gov However, other studies show a significant dependency on soil texture. An aged column leaching study demonstrated that in a sandy soil, up to 33.15% of the applied radioactivity was found in the leachate from within the top 12 inches. regulations.gov Conversely, in a loamy peat soil, which has a higher capacity for sorption, no residues were detected below 2 inches, and the leachate contained a negligible amount (less than 0.03%) of the applied tetraconazole. regulations.gov

The table below summarizes the soil partition coefficients (Koc) and soil distribution coefficients (Kd) for this compound in different soil types, which are key indicators of its mobility. Higher Koc and Kd values indicate lower mobility and thus a lower potential for leaching.

| Parameter | Value | Soil Type | Reference |

|---|---|---|---|

| Kd | 7.0 mL/g | Loamy Sand | epa.gov |

| Kd | 7.7 mL/g | Sandy Soil | epa.gov |

| Kd | 10.7 mL/g | Clay Soil | epa.gov |

| Kd | 580 mL/g | Clay Loam | epa.gov |

| Koc | 428 mL/g | Not Specified | epa.gov |

| Koc Range | 531 - 1922 mL/g | Clay to Clay Loam | apvma.gov.auagropages.com |

| Mean Koc | 3200 mL/g | Not Specified | regulations.gov |

Partitioning Between Water and Sediment Phases

When this compound enters an aquatic environment, it is expected to readily partition from the water column to the sediment. epa.govregulations.gov This behavior is driven by its physicochemical properties, which favor adsorption onto solid particles. Once bound to the sediment, the compound degrades very slowly. epa.govregulations.gov

The table below presents key data related to the partitioning and persistence of this compound in aquatic systems.

| Parameter | Value | Condition | Reference |

|---|---|---|---|

| Log Kow (Octanol-Water Partition Coefficient) | 3.56 | at 23°C | epa.govregulations.gov |

| Half-life in Water (Partitioning to Sediment) | 7.9 - 27 days | Aerobic Aquatic Metabolism | epa.gov |

| Half-life in Water (Overall System) | 94 - 125 days | Laboratory Study, Not pH Dependant | researchgate.net |

| Half-life (Total System) | 320 - 382 days | Aerobic Aquatic Metabolism | regulations.gov |

Ecotoxicological Impact on Non Target Organisms and Environmental Microbiomes

Aquatic Organism Toxicity

(-)-Tetraconazole exhibits varying degrees of toxicity to aquatic life, with effects documented across different trophic levels, including fish, invertebrates, and plants. epa.govapvma.gov.au The compound's tendency to partition from the water column into sediment, where it degrades very slowly, can lead to prolonged exposure for aquatic ecosystems. regulations.govnih.gov

Effects on Freshwater and Estuarine/Marine Fish

Studies have classified this compound as moderately toxic to both freshwater and estuarine/marine fish on an acute basis. epa.gov Acute exposure in freshwater fish can lead to sublethal effects such as increased pigmentation, loss of equilibrium, and distended abdomens. Chronic exposure has been found to cause more severe impacts, including shifts in the sex ratios of freshwater fish and reduced growth in estuarine/marine fish species. centerforfoodsafety.org

While definitive acute toxicity values for estuarine/marine species are not always available, comparisons suggest a similar sensitivity to their freshwater counterparts. epa.gov The bioconcentration factor in rainbow trout has been determined to be between 39-42x, though its lipophilicity suggests a potential for bioaccumulation in aquatic food webs. regulations.govepa.gov

Table 1: Acute and Chronic Toxicity of this compound to Freshwater and Estuarine/Marine Fish

Impact on Freshwater and Estuarine/Marine Invertebrates

This compound demonstrates a higher level of toxicity to aquatic invertebrates compared to fish. It is classified as moderately toxic to freshwater invertebrates and highly toxic to their estuarine and marine counterparts. epa.gov Chronic exposure in the freshwater invertebrate Daphnia magna (water flea) has been shown to negatively affect reproduction, growth, and survival. epa.govnih.gov Specifically, it can decrease body length, the total number of offspring per female, molting frequency, and heart rate, while increasing the time to the first brood. nih.gov For estuarine/marine species, the toxicity is even more pronounced, with low concentrations affecting shell deposition in oysters. epa.gov

Table 2: Acute and Chronic Toxicity of this compound to Aquatic Invertebrates

Phytotoxicity to Aquatic Plants (e.g., Lemna minor)

This compound is considered highly toxic to aquatic plants. apvma.gov.aunih.gov Studies on duckweed species such as Lemna minor and Lemna gibba have demonstrated significant growth inhibition. nih.govepa.gov The 7-day half-maximal effective concentration (EC50) for growth inhibition in Lemna minor has been calculated at 0.539 mg/L, a value that classifies the fungicide as highly toxic to this organism. nih.govnih.gov

Exposure to this compound has been shown to disrupt the photosynthetic processes in aquatic plants. researchgate.netdergipark.org.tr A primary mechanism of this toxicity is the reduction in photosynthetic pigments. dntb.gov.ua Studies on Lemna minor revealed that treatment with tetraconazole (B1682234) leads to a decrease in the levels of chlorophyll (B73375) a, chlorophyll b, and carotenoids. researchgate.netdergipark.org.tr This inhibition of pigment biosynthesis directly impairs the plant's ability to capture light energy. researchgate.netdergipark.org.tr Further molecular docking studies suggest that triazole fungicides like tetraconazole can bind strongly to key proteins within the photosystem II reaction center, which interferes with the binding of chlorophyll a and disrupts the photosynthetic electron transport chain. nih.govnih.govresearchgate.net Similar effects, including reduced levels of chlorophyll and carotenoids, have also been observed in the green alga Raphidocelis subcapitata.

The phytotoxicity of this compound in Lemna minor is also linked to the induction of oxidative stress. researchgate.netdergipark.org.trdntb.gov.ua Research indicates that exposure to the fungicide leads to an increase in the production of reactive oxygen species (ROS), evidenced by elevated levels of hydrogen peroxide (H2O2) and malondialdehyde (MDA), a marker of lipid peroxidation. researchgate.netdergipark.org.trdntb.gov.ua In response to this oxidative stress, the plant activates its antioxidant defense system. Studies have documented a dose-dependent increase in the activity of several key antioxidant enzymes, including superoxide (B77818) dismutase (SOD), catalase (CAT), peroxidase (POD), and ascorbate (B8700270) peroxidase (APX). researchgate.netdergipark.org.trdntb.gov.ua This enzymatic response represents a defense mechanism by the plant to mitigate cellular damage caused by the fungicide. researchgate.net

Terrestrial Organism Interactions

The impact of this compound extends to the terrestrial environment, affecting both vertebrate organisms and soil microbial communities. The U.S. Environmental Protection Agency (EPA) has noted the potential for acute and chronic adverse effects on birds, reptiles, and terrestrial-phase amphibians, as well as chronic risks to mammals. centerforfoodsafety.org Risks are particularly noted for birds and mammals that consume aquatic prey, due to the compound's potential to bioaccumulate. centerforfoodsafety.org

Table 3: Toxicity of this compound to Terrestrial Vertebrates

Toxicity to Terrestrial Invertebrates (e.g., Honeybees)

This compound on its own demonstrates a relatively low toxicity to honeybees (Apis mellifera L.). nih.gov However, when combined with other pesticides, a synergistic effect can occur, increasing its toxicity. nih.govbeyondpesticides.org Studies have shown that binary mixtures of tetraconazole with pyrethroid insecticides exhibit synergistic effects. nih.gov In particular, combinations with lambda-cyhalothrin (B1674341) or bifenthrin (B131952) showed the strongest synergy. nih.gov

Research has indicated that combinations of the neonicotinoid thiamethoxam (B1682794) and tetraconazole have a roughly 55% chance of exhibiting synergistic toxicity to honeybees. beyondpesticides.org This suggests that the co-exposure of these pesticides in natural environments could lead to more severe harm to pollinators. nih.gov While some sources state that tetraconazole has no impact on bumblebees, others suggest a 1-day extended residual time (ERT) for this species. umass.edu

Avian Toxicity Profiles

This compound is considered moderately toxic to birds on an acute oral basis. epa.gov Acute oral toxicity studies have shown that the bobwhite quail (LD50 = 132 mg/kg) is more sensitive to tetraconazole than the mallard duck (LD50 >500 mg/kg). apvma.gov.au In short-term dietary studies, mallards (LC50 = 422 ppm) were found to be more sensitive than bobwhite quails (LC50 = 650 ppm). apvma.gov.au A reproductive toxicity study on the mallard duck established a No-Observed-Effect Concentration (NOEC) of 10 mg/kg diet. apvma.gov.au

Mammalian Toxicity Studies (Non-Human)

This compound exhibits low acute toxicity in mammals via oral, dermal, and inhalation routes. epa.govnih.gov The primary target organs for toxicity are the liver and kidneys. epa.govfederalregister.gov In various studies involving rats, mice, and dogs, effects such as increased liver weight, elevated liver serum enzymes, and microscopic liver pathology were observed. epa.gov

Long-term exposure to tetraconazole has been shown to cause liver tumors in both male and female mice. epa.govfederalregister.gov However, it is not considered carcinogenic to rats. epa.gov Developmental toxicity studies in rats indicated effects such as increased incidence of small fetuses and skeletal variations at the same dose that induced maternal toxicity. epa.govfederalregister.gov No developmental toxicity was observed in rabbits at the highest tested dose. epa.gov There is no evidence to suggest that tetraconazole is mutagenic or genotoxic. epa.govepa.gov

Interactive Data Table: Mammalian Toxicity of this compound

| Species | Study Type | Key Findings | Reference |

| Rat | Acute Oral LD50 | 1248 mg/kg (male), 1031 mg/kg (female) | apvma.gov.au |

| Rat | 2-Year Dietary | NOEL: 10 ppm (1.4 mg/kg bw/day) | apvma.gov.au |

| Rat | Developmental | NOEL (maternal): 15 mg/kg bw/day, NOEL (fetal): 30 mg/kg bw/day | apvma.gov.au |

| Mouse | Carcinogenicity | Increased liver tumors at 800 and 1250 ppm | apvma.gov.au |

| Dog | Chronic Oral | LOAEL: 2.95/3.33 (M/F) mg/kg/day (kidney effects) | epa.gov |

Phytotoxic and Genotoxic Effects on Terrestrial Plants (e.g., Allium cepa L.)

Studies on Allium cepa L. (onion) have demonstrated the phytotoxic and genotoxic potential of this compound. nih.govresearchgate.net Increasing concentrations of tetraconazole led to a reduction in germination rate, root length, and weight gain. nih.gov The EC50 value for growth inhibition was calculated as 6.7 mg/L. nih.govresearchgate.net

Genotoxic effects were evidenced by a decrease in the mitotic index (MI) and an increase in micronucleus (MN) formation and chromosomal aberrations (CAs). nih.govresearchgate.net Observed chromosomal aberrations included fragments, sticky chromosomes, vagrant chromosomes, unequal chromatin distribution, bridges, vacuolated nuclei, and reverse polarization. researchgate.net These findings indicate that tetraconazole can have multiple toxic, cytotoxic, and genotoxic effects on plant cells. nih.govresearchgate.net

Impact on Soil Microbial Communities

Changes in Microbial Biomass and Activity

This compound application can lead to a decrease in soil microbial biomass and activity. researchgate.netnih.gov Studies have shown that microbial biomass C, basal respiration, and substrate-induced respiration are inhibited by the fungicide. researchgate.netnih.gov However, at recommended field rates, these parameters have shown a tendency to recover towards the end of the incubation period. researchgate.netnih.gov The half-life of tetraconazole in soil varies depending on the application concentration, ranging from 69 to 87 days. researchgate.netnih.gov The negative effects on soil microbiota were not seen to recover within a 90-day incubation period at higher concentrations. mdpi.com

Alterations in Bacterial Community Structure and Diversity (e.g., PLFA, DGGE, Biolog Profiles)

This compound has been shown to alter the structure and diversity of soil bacterial communities. researchgate.netnih.gov Phospholipid fatty acid (PLFA) analysis has revealed significant shifts in the microbial community structure, particularly on day 7 post-application. researchgate.netnih.gov A notable change is the decrease in the ratio of gram-negative to gram-positive bacteria. researchgate.netnih.gov

Denaturing Gradient Gel Electrophoresis (DGGE) has also confirmed that tetraconazole affects the structure of the soil bacterial community. nih.govd-nb.info The impact on genetic diversity and richness was more pronounced in orchard soil with a history of triazole application compared to grassland soil. nih.govd-nb.info Furthermore, Biolog profiles, which assess functional diversity, have shown that tetraconazole can have a significant impact on the metabolic potential of microbial communities, particularly in orchard soil. nih.govd-nb.info

Interactive Data Table: Impact of this compound on Soil Microbial Communities

| Analysis Method | Organism Group | Observed Effects | Reference |

| PLFA | Bacteria | Decreased gram-negative to gram-positive ratio, shift in community structure. | researchgate.netnih.gov |

| DGGE | Bacteria | Altered bacterial community structure, more prominent in orchard soil. | nih.govd-nb.info |

| Biolog | Microbial Community | Significant impact on metabolic potential in orchard soil. | nih.govd-nb.info |

Differential Sensitivity of Gram-Negative Versus Gram-Positive Bacteria

The application of this compound to soil ecosystems has been observed to elicit varied responses among different bacterial groups, particularly concerning their cell wall structure. Research indicates a differential sensitivity between Gram-negative and Gram-positive bacteria, although findings are not entirely uniform across all studies.

A prominent observation is the decrease in the ratio of Gram-negative to Gram-positive (GN/GP) bacteria following tetraconazole application. semanticscholar.orgresearchgate.net This suggests that Gram-negative bacteria may be more susceptible to the effects of the fungicide. researchgate.netmdpi.com The higher resistance of Gram-positive bacteria is potentially attributable to their thicker peptidoglycan cell wall, which may offer greater protection against the pesticide. researchgate.netmdpi.com In one study on a silty loam soil, the GN/GP ratio decreased after tetraconazole treatment, indicating a significant shift in the microbial community structure. semanticscholar.orgresearchgate.net

Conversely, some research into triazole fungicides has pointed to a greater inhibitory effect on Gram-positive bacteria. For instance, a study involving the fungicide Lidal® and other triazoles found them to be particularly active against Gram-positive bacteria like Firmicutes and many Actinobacteria, with more limited effects on Gram-negative Proteobacteria. researchgate.net In an orchard soil with a history of triazole use, the application of tetraconazole was found to significantly inhibit the growth of Gram-positive bacteria. mdpi.com This suggests that the specific soil context and history of chemical exposure can influence which bacterial groups are more affected.

The structural difference between Gram-positive and Gram-negative bacteria is fundamental to this differential sensitivity. Gram-positive bacteria possess a thick, multi-layered peptidoglycan cell wall, whereas Gram-negative bacteria have a much thinner peptidoglycan layer situated between an inner and an outer membrane. google.comresearchgate.net It is hypothesized that this outer membrane in Gram-negative bacteria can be dissolved by certain chemical treatments, making them more vulnerable. google.com

Table 1: Reported Changes in Bacterial Ratios Following Tetraconazole Application

| Study Focus | Observation | Implication | Source(s) |

|---|---|---|---|

| Tetraconazole on silty loam soil | The ratio of Gram-negative to Gram-positive (GN/GP) bacteria decreased. | Gram-negative bacteria were more negatively affected than Gram-positive bacteria. | semanticscholar.org, researchgate.net |

| Tetraconazole in orchard soil | Growth of Gram-positive bacteria was significantly inhibited. | Gram-positive bacteria showed greater sensitivity in this specific soil context. | mdpi.com |

| General Triazole Fungicides | Particularly active against Gram-positive bacteria (Firmicutes, Actinobacteria). | Limited effects observed on Gram-negative bacteria (Proteobacteria). | researchgate.net |

Influence of Agricultural Management History on Microbial Response

The historical context of agricultural land management, particularly the prior use of pesticides, plays a critical role in determining the response of soil microbial communities to the introduction of this compound. researchgate.net Studies comparing soils with different management histories reveal that prior exposure to fungicides can significantly alter the vulnerability and resilience of the microbiome. researchgate.netmdpi.com

A key study investigated the effects of tetraconazole on silt loam soils from two distinct environments: an orchard with a long history of triazole fungicide application and a grassland with no known history of fungicide use. researchgate.netmdpi.comresearchgate.net The results demonstrated that the response of microorganisms to tetraconazole was highly dependent on the soil's management history. researchgate.netresearchgate.net

The impact on the bacterial community's structure, genetic diversity, and richness was notably more pronounced in the orchard soil. researchgate.netresearchgate.net In this soil, which had been previously exposed to similar chemical stressors, tetraconazole application led to a significant decrease in biodiversity and richness indices by day 28 of the experiment. nih.gov Specifically, at a high application rate, the biodiversity index (H) and richness (S) values in the orchard soil decreased by approximately 30% and 58%, respectively, compared to the control. nih.gov In contrast, changes in the grassland soil were described as insignificant or transient. researchgate.netresearchgate.net

Furthermore, microbial stress indices, such as the ratio of Gram-negative to Gram-positive bacteria (GN/GP), were significantly different between the two soils. The GN/GP ratio was substantially lower in the orchard soil compared to the grassland soil, indicating a pre-existing difference in microbial community structure likely shaped by long-term fungicide use. researchgate.netresearchgate.net This suggests that the orchard soil's microbial community was more vulnerable to the additional stress imposed by tetraconazole. researchgate.netresearchgate.net

Table 2: Comparison of Tetraconazole's Impact on Soils with Different Agricultural Histories

| Parameter | Orchard Soil (Long history of triazole use) | Grassland Soil (No known fungicide use) | Source(s) |

|---|---|---|---|

| Bacterial Community Structure | Significantly affected. | Insignificant or transient changes. | researchgate.net, researchgate.net |

| Genetic Diversity & Richness | Impact was more prominent; significant decrease observed. | Less pronounced impact. | nih.gov, researchgate.net |

| Gram-Negative/Gram-Positive Ratio | Significantly lower compared to grassland soil. | Higher baseline ratio. | researchgate.net, researchgate.net |

| Overall Vulnerability | Considered more vulnerable to tetraconazole application. | Showed greater resilience to tetraconazole. | researchgate.net, researchgate.net |

Effects on Beneficial Soil Microbes (e.g., Mycorrhizal Fungi)

The impact of this compound on beneficial soil microbes, such as mycorrhizal fungi, is a critical aspect of its ecotoxicological profile, yet specific data remains limited. Mycorrhizal fungi form symbiotic relationships with the roots of most vascular plants and are crucial for nutrient uptake, particularly phosphorus. As a demethylase inhibitor (DMI) fungicide, tetraconazole is designed to inhibit ergosterol (B1671047) synthesis, a vital component of fungal cell walls. researchgate.netnih.gov This mode of action inherently poses a risk to non-target fungi in the soil.

Concerns over the data gap regarding tetraconazole's impact on beneficial soil microbes have been formally raised. The Center for Food Safety has urged the U.S. Environmental Protection Agency (EPA) to investigate the effects of tetraconazole on these organisms, with a specific emphasis on mycorrhizal fungi. centerforfoodsafety.org

Studies on the broader fungal community have yielded somewhat conflicting results. One investigation found that tetraconazole application did not cause a significant effect on the total biomass of soil fungi in either orchard or grassland soils. nih.gov However, another study reported an initial decrease in the fungi-to-bacteria ratio by day seven, which was followed by an increase that continued until the end of the 90-day experiment. researchgate.net This later increase could suggest a recovery of the fungal population or the growth of organisms utilizing the biomass of microbes killed off by the initial application. mdpi.com

Research on other triazole fungicides, such as propiconazole, has shown detrimental effects on arbuscular mycorrhizal (AM) fungi, including reduced root colonization and spore production. scielo.br However, the effects of fungicides on AM fungi are not always negative and can depend on the specific chemical, its concentration, and environmental factors. scielo.br Some fungicides have been found to have no harmful effects, and in some instances, may even increase colonization at lower application rates. scielo.br The impact of any fungicide is influenced by whether it is systemic and how it is applied, with soil drenches of non-systemic fungicides being potentially more harmful before root colonization is established. lebanonturf.com Given that tetraconazole is a systemic fungicide, its potential to accumulate in root tissues is a consideration for its impact on mycorrhizal fungi. lebanonturf.com

Advanced Analytical Methodologies for Detection and Quantitation

Chromatographic Techniques

Chromatographic methods are instrumental in the separation, identification, and quantification of (-)-Tetraconazole residues. These techniques are renowned for their high resolution and specificity, making them the benchmark for regulatory analysis.

Gas Chromatography (GC) and Capillary Gas Chromatography (GC-ECD)

Gas chromatography (GC), particularly when coupled with an electron-capture detector (ECD), is a highly sensitive method for the determination of this compound residues. scispace.comjst.go.jpnih.gov This technique is particularly effective for analyzing volatile and thermally stable compounds like tetraconazole (B1682234). The use of capillary columns, such as a DB-5% phenylmethylsiloxane column, enhances the separation efficiency, allowing for precise quantification. scispace.com

In a typical GC-ECD analysis of tetraconazole, the operational parameters are carefully optimized. For instance, a method might employ an oven temperature of 240°C, an inlet temperature of 280°C, and a detector temperature of 300°C, with nitrogen as the carrier gas. scispace.com Under such conditions, tetraconazole can be detected with a retention time of approximately 2.866 minutes. scispace.com This methodology has proven effective for the analysis of tetraconazole in various agricultural products, including tomatoes and green beans, with a limit of determination as low as 0.001 ppm. scispace.comjst.go.jpnih.gov The sample preparation for GC-ECD analysis often involves extraction with a solvent like methanol (B129727), followed by a partition with methylene (B1212753) chloride and a column chromatographic clean-up to remove interfering substances. scispace.comjst.go.jpnih.gov Recoveries of tetraconazole using this method have been reported to be greater than 90% in plant samples. scispace.comjst.go.jp

For the analysis of residues in more complex matrices like soil or sugar beets, GC with either a nitrogen-phosphorus detector (NPD) or an ECD can be utilized. longdom.orgepa.gov In sugar beet foliage and roots, recovery percentages for tetraconazole have been found to be in the ranges of 86.01-90.98% and 90.10-93.52%, respectively. longdom.org

Table 1: GC-ECD Operating Conditions for this compound Analysis

| Parameter | Value |

|---|---|

| Column | DB-5% phenylmethylsiloxane capillary column (30 m x 0.32 mm i.d., 0.25-µm film thickness) |

| Oven Temperature | 240°C |

| Inlet Temperature | 280°C |

| Detector Temperature | 300°C |

| Carrier Gas | Nitrogen |

| Flow Rate | 5 ml/min |

| Retention Time | 2.866 min |

Data sourced from Khalfallah et al. (2007). scispace.com

Gas Chromatography-Mass Spectrometry (GC/MS) for Environmental Samples

Gas chromatography coupled with mass spectrometry (GC/MS) provides a higher level of specificity and confirmation for the identification of this compound. This technique is invaluable for analyzing complex environmental samples. GC/MS combines the separation power of GC with the definitive identification capabilities of MS, which analyzes the mass-to-charge ratio of fragmented ions.

A study on the determination of fungicide residues in grapes utilized a gas chromatograph with a mass selective detector (MSD). cabidigitallibrary.org This GC/MS method successfully detected and quantified tetraconazole residues, which were found to be below the maximum residue limit (MRL) established by the European Union. cabidigitallibrary.org The high sensitivity of the GC/MS method was highlighted as a key factor in detecting low-level residues. cabidigitallibrary.org

In another application, a rapid and sensitive method for analyzing tetraconazole in fruits and vegetables was developed using GC tandem mass spectrometry (GC-MS/MS). researchgate.net This method involved a simple ethyl acetate (B1210297) extraction. researchgate.net The use of multiple reaction monitoring (MRM) mode in GC-MS/MS enhances selectivity and sensitivity, allowing for the establishment of low limits of detection (LODs) ranging from 0.002 to 0.004 µg/kg and limits of quantification (LOQs) from 0.006 to 0.012 µg/kg. researchgate.net Average recoveries for this method in various fruit and vegetable matrices were reported to be between 85.53% and 110.66%. researchgate.net

The fragmentation pattern of tetraconazole in mass spectrometry is a key aspect of its identification. In positive ion mode, characteristic product ions are observed. For instance, in one analysis, the precursor ion [M+H]+ at m/z 372.0288 fragments to produce major product ions at m/z 159 and m/z 70. researchgate.netnih.govufz.de

Table 2: GC-MS/MS Parameters for this compound Analysis

| Parameter | Value |

|---|---|

| Extraction Solvent | Ethyl Acetate |

| Analytical Technique | Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) |

| Precursor Ion (m/z) | 372 |

| Product Ions (m/z) | 159, 70 |

| LODs (µg/kg) | 0.002 - 0.004 |

| LOQs (µg/kg) | 0.006 - 0.012 |

| Average Recoveries | 85.53% - 110.66% |

Data compiled from multiple sources. researchgate.netresearchgate.net

Liquid Chromatography Applications

Liquid chromatography (LC) offers a versatile alternative to GC, particularly for compounds that are less volatile or thermally labile. Both high-performance liquid chromatography (HPLC) and LC coupled with mass spectrometry (LC/MS) have been successfully applied to the analysis of this compound.

A reverse-phase HPLC method has been described for the analysis of tetraconazole using a Newcrom R1 column. sielc.com The mobile phase for this method typically consists of acetonitrile (B52724), water, and an acid such as phosphoric acid or, for MS compatibility, formic acid. sielc.com This method is scalable and can be used for preparative separation of impurities. sielc.com In a study on the biotransformation of tetraconazole in soil, reverse-phase HPLC was used to confirm the identity of the parent compound using a Supelcosil LC-18 column and a mobile phase of acetonitrile and water (80:20, v/v). epa.gov

For enhanced sensitivity and selectivity, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is often the method of choice. An enantioselective LC-MS/MS method was developed for the determination of tetraconazole enantiomers in strawberries. researchgate.net This method utilized a cellulose (B213188) tris(3-chloro-4-methylphenylcarbamate) column and a mobile phase of methanol and 0.1% formic acid solution (70:30, v/v). researchgate.net The limit of quantification for each tetraconazole enantiomer in strawberries was 2.5 µg/kg. researchgate.net The mass spectrometric detection was performed in positive ion mode, monitoring the transition of the precursor ion at m/z 372 to product ions at m/z 159 and m/z 70. researchgate.net

Table 3: LC-MS/MS Parameters for Enantioselective Analysis of this compound

| Parameter | Value |

|---|---|

| Column | Cellulose tris(3-chloro-4-methylphenylcarbamate) (Lux Cellulose-2) |

| Mobile Phase | Methanol–0.1% formic acid solution (70:30, v/v) |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Precursor Ion (m/z) | 372 |

| Product Ions (m/z) | 159, 70 |

| LOQ in Strawberry (µg/kg) | 2.5 |

Data sourced from a study on enantioselective degradation in strawberries. researchgate.net

Immunoassay-Based Approaches

Immunoassays, particularly the enzyme-linked immunosorbent assay (ELISA), provide a rapid, cost-effective, and high-throughput screening method for the detection of this compound. These assays are based on the specific binding of antibodies to the target analyte.

Enzyme-Linked Immunosorbent Assay (ELISA) Development and Validation

The development of an ELISA for tetraconazole involves producing antibodies that specifically recognize the molecule. This is typically achieved by immunizing animals with a tetraconazole derivative (hapten) conjugated to a carrier protein. nih.govnih.gov Both polyclonal and monoclonal antibodies have been successfully used to develop sensitive and specific ELISAs for tetraconazole. nih.govnih.govacs.orgtandfonline.com

Several ELISA formats have been developed, including antibody-immobilized and conjugate-coated formats. nih.govacs.org An antibody-immobilized ELISA was developed with a minimum detection limit of 2 ng/mL. acs.org More recently, immunoassays based on recombinant antibodies have been developed, offering the advantage of a consistent and renewable source of antibodies. nih.gov These recombinant antibody-based ELISAs were able to detect tetraconazole standards down to 1 ng/mL. nih.gov

Validation of these ELISA methods is crucial to ensure their accuracy and reliability. This often involves comparing the results with those obtained from conventional chromatographic methods like GC-MS. tandfonline.com For example, an ELISA for tebuconazole, a related triazole fungicide, showed a highly significant correlation (R² > 0.9821) with GC-MS results when analyzing residues in wheat leaf samples. tandfonline.com Validation studies for tetraconazole ELISAs in fruit juices have demonstrated acceptable reproducibility, with coefficients of variation below 25% and recoveries ranging from 78% to 145%. nih.gov

Sensitivity, Linearity, and Matrix Interference Considerations

The performance of an ELISA is characterized by its sensitivity, linearity, and robustness against matrix effects. The sensitivity of an ELISA is often expressed as the I₅₀ value, which is the concentration of the analyte that causes 50% inhibition of the signal. For one tetraconazole ELISA, the I₅₀ was found to be 22 ± 2 ppb. acs.org The linear range of detection for this assay extended from 2 to 1000 ng/mL. acs.org

Matrix interference is a significant challenge in the analysis of complex samples like fruit juices and food homogenates. acs.orgacs.org The matrix can affect the binding of the antibody to the analyte, leading to inaccurate results. To address this, various strategies are employed, such as simple dilution of the sample extract. nih.govacs.org In the analysis of fruit juices, it was found that diluting the samples could effectively minimize matrix interference. acs.org A matrix interference index has also been proposed to quantify the effect of the matrix on the assay's performance. acs.org By carefully optimizing sample preparation and dilution, ELISAs can be successfully applied for the routine screening of tetraconazole residues in various food matrices at regulatory levels. nih.govacs.org

Table 4: Performance Characteristics of a Validated ELISA for this compound

| Parameter | Value |

|---|---|

| Minimum Detection Limit | 2 ng/mL (ppb) |

| Linear Range | 2 - 1000 ng/mL (ppb) |

| Sensitivity (I₅₀) | 22 ± 2 ppb |

| Application | Fruits and Fruit Juices |

| Matrix Interference Mitigation | Sample Dilution |

Data from a study on ELISA for tetraconazole in fruits and fruit juices. acs.org

Sample Preparation and Extraction Techniques

Effective sample preparation is a critical first step to isolate this compound from interfering matrix components and concentrate it for analysis. The choice of technique depends heavily on the sample type, with methods like Accelerated Solvent Extraction (ASE) and QuEChERS being prominent for their efficiency and effectiveness.

Accelerated Solvent Extraction (ASE) is a highly efficient technique for extracting organic compounds from solid and semi-solid samples. It utilizes organic solvents at elevated temperatures and pressures, which enhances extraction kinetics and efficiency. thermofisher.com The high pressure keeps the solvent in a liquid state above its boiling point, while the high temperature disrupts matrix-analyte interactions and decreases solvent viscosity, facilitating faster and more thorough extraction. thermofisher.comusda.gov This method is recognized by the U.S. Environmental Protection Agency (EPA) in Method 3545A for the extraction of various pesticides. thermofisher.com

In the context of sediment analysis, ASE is particularly valuable. A method developed by the U.S. Geological Survey (USGS) for determining a wide range of pesticides in sediment employs ASE for extraction. usgs.gov The process is typically followed by cleanup steps such as gel-permeation chromatography (GPC) to remove sulfur and solid-phase extraction (SPE) to eliminate other co-extracted interferences before final analysis by gas chromatography/mass spectrometry (GC/MS). usgs.gov Studies have demonstrated the robustness of ASE, with research on pesticide recovery from soil, a matrix similar to sediment, showing that extraction temperature is a critical parameter. Optimal recoveries were often achieved between 100-140°C. usda.govacs.org The USGS method reported excellent performance for a suite of pesticides, achieving high recovery rates and low detection limits in fortified sediment samples. usgs.gov

Data sourced from a USGS method for the determination of pesticides in sediment. usgs.gov

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become a gold standard for pesticide residue analysis in high-moisture food and agricultural products. mdpi.com The technique involves an initial extraction with an organic solvent (commonly acetonitrile), followed by a partitioning step induced by the addition of salts. A subsequent cleanup step, known as dispersive solid-phase extraction (d-SPE), uses a small amount of sorbent to remove interfering matrix components like pigments and fatty acids.

The QuEChERS method has been successfully validated for the analysis of tetraconazole in a variety of agricultural commodities. researchgate.net Research has demonstrated its effectiveness in diverse matrices, from fruits and vegetables to wheat. researchgate.netnih.gov A key advantage of QuEChERS is its compatibility with advanced analytical instruments like liquid chromatography-tandem mass spectrometry (LC-MS/MS) and GC-MS/MS, which are necessary for analyzing chiral compounds like this compound.

Specifically for enantioselective analysis, a modified QuEChERS method coupled with ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) was established to analyze tetraconazole enantiomers in wheat plants and soil. nih.gov This study found that the (S)-(-)-tetraconazole enantiomer was degraded more rapidly than the (R)-(+)-tetraconazole form in the wheat plant itself. nih.gov In contrast, a study on strawberries that also used a QuEChERS-based extraction with chiral HPLC-MS/MS found that both enantiomers of tetraconazole degraded at similar rates, indicating that enantioselectivity can be matrix-dependent. researchgate.net

Spectroscopic and Morphological Characterization in Environmental Contexts

Beyond quantitative analysis, understanding the structural properties of this compound and its impact on the environment involves various characterization techniques.

Spectroscopic methods are indispensable for the structural confirmation of chiral molecules. For tetraconazole, Electrostatic Circular Dichroism (ECD) has been employed to confirm the absolute configurations of its two enantiomers, (R)-(+)-tetraconazole and (S)-(-)-tetraconazole. nih.gov This technique is crucial for linking the specific stereochemistry of an enantiomer to its biological activity and environmental behavior. Other spectroscopic techniques, such as those used in tandem with chromatography (e.g., MS/MS), provide definitive structural information for identification and quantification. researchgate.net

Morphological characterization in environmental contexts often focuses on the effects of the compound on non-target organisms. Studies have investigated the impact of tetraconazole on the morphology of soil fungi. Exposure to the fungicide can lead to significant and observable changes in fungal structures, such as distorted, collapsed, and wrinkled hyphae. nih.gov These alterations are indicative of the fungicide's mechanism of action, which involves inhibiting the synthesis of ergosterol (B1671047), a vital component of fungal cell membranes. plos.org While this is a characterization of the biological effect rather than the molecule itself in an environmental matrix, it provides critical insight into the compound's environmental impact at a microscopic level. Techniques like Phospholipid Fatty Acid (PLFA) analysis and Denaturing Gradient Gel Electrophoresis (DGGE) are also used to characterize shifts in the structure and diversity of the entire soil microbial community in response to tetraconazole application. nih.gov

Structure Activity Relationship Sar Studies and Molecular Modeling

Relationship Between Stereoisomerism and Biological Activity

The presence of a chiral center in the tetraconazole (B1682234) molecule means it exists as a pair of enantiomers, which can exhibit significantly different biological properties. This stereoselectivity is a critical factor in its antifungal action.

Research has consistently shown that the biological activity of tetraconazole is enantioselective, meaning the two enantiomers possess different levels of fungicidal efficacy. Bioassay tests have demonstrated that the (R)-(+)-tetraconazole enantiomer is the more active, or eutomer, against various fungal pathogens. researchgate.netnih.gov

One study found that the fungicidal activity of (R)-(+)-tetraconazole against Rhizoctonia cerealis and Fusarium graminearum was approximately 1.49 to 1.98 times greater than that of the (S)-(-)-tetraconazole enantiomer. researchgate.netnih.gov Another investigation into its effects on Sphaerotheca fuliginea on cucumber and Erysiphe graminis on wheat also concluded that the R-(+) form is the more fungitoxic of the two. researchgate.net This difference in potency highlights the importance of stereochemistry in the interaction between the fungicide and its biological target.

| Enantiomer | Relative Antifungal Potency vs. (S)-(-)-Tetraconazole | Target Pathogens | Reference |

|---|---|---|---|

| (R)-(+)-Tetraconazole | 1.49 - 1.98 times greater | Rhizoctonia cerealis, Fusarium graminearum | researchgate.netnih.gov |

| (R)-(+)-Tetraconazole | Identified as more fungitoxic | Sphaerotheca fuliginea, Erysiphe graminis | researchgate.net |

The chiral center of tetraconazole plays a crucial role in its binding to the target enzyme, lanosterol (B1674476) 14α-demethylase (CYP51). The three-dimensional arrangement of the substituents around this stereocenter dictates the molecule's ability to fit precisely into the active site of the enzyme. For azole antifungals, this affinity is highly dependent on the stereochemistry of the entire molecule. wikipedia.org